REACTION_CXSMILES
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[I:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[NH:10]1C=N[N:12]=[N:11]1>>[I:1][C:2]1[CH:3]=[C:4]([C:5]2[N:10]=[N:11][NH:12][N:6]=2)[CH:7]=[CH:8][CH:9]=1
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Name
|
|
Quantity
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3.6 g
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Type
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reactant
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Smiles
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IC=1C=C(C#N)C=CC1
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Name
|
|
Quantity
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4.1 g
|
Type
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reactant
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Smiles
|
N1N=NN=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reaction conditions
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Name
|
|
Type
|
|
Smiles
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IC=1C=C(C=CC1)C=1N=NNN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |